

Spectroscopic Characterization of 3-Vinyl-1,1'-biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Vinyl-1,1'-biphenyl

Cat. No.: B1321054

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **3-Vinyl-1,1'-biphenyl** (CAS No: 38383-51-6), a biphenyl derivative with potential applications in organic synthesis and materials science. Due to the limited availability of comprehensive, publicly accessible experimental spectra for this specific isomer, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for the key spectroscopic techniques are also provided.

Molecular Structure and Properties

- Molecular Formula: C₁₄H₁₂
- Molecular Weight: 180.25 g/mol [\[1\]](#)
- Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Vinyl-1,1'-biphenyl**. These predictions are derived from the analysis of its constituent functional groups: a vinyl group and a 1,3-disubstituted biphenyl system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.6-7.3	Multiplet	9H	Aromatic Protons (C ₆ H ₅ - and -C ₆ H ₄ -)
~6.8	Doublet of doublets	1H	Vinylic Proton (-CH=CH ₂)
~5.8	Doublet	1H	Vinylic Proton (-CH=CH ₂ , trans)
~5.3	Doublet	1H	Vinylic Proton (-CH=CH ₂ , cis)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~141	Quaternary Aromatic Carbon
~138	Quaternary Aromatic Carbon
~137	Vinylic Carbon (-CH=)
~129	Aromatic CH
~128	Aromatic CH
~127	Aromatic CH
~126	Aromatic CH
~115	Vinylic Carbon (=CH ₂)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080-3030	Medium	Aromatic and Vinylic C-H Stretch
1630	Medium	Vinylic C=C Stretch
1600, 1480, 1450	Medium-Strong	Aromatic C=C Stretch
990, 910	Strong	Vinylic C-H Out-of-Plane Bending
780-740	Strong	Aromatic C-H Out-of-Plane Bending (meta-disubstitution)
700-680	Strong	Aromatic C-H Out-of-Plane Bending (monosubstituted phenyl)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
180	High	Molecular Ion [M] ⁺
179	Moderate	[M-H] ⁺
165	Moderate	[M-CH ₃] ⁺
152	High	[M-C ₂ H ₄] ⁺ (loss of ethylene)
77	Moderate	[C ₆ H ₅] ⁺ (phenyl cation)

UV-Vis Spectroscopy

Table 5: Predicted UV-Vis Absorption Data (Solvent: Ethanol or Hexane)

λ_{max} (nm)	Molar Absorptivity (ϵ)	Transition
~205	High	$\pi \rightarrow \pi$
~250	Moderate	$\pi \rightarrow \pi$ (conjugated system)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-20 mg of **3-Vinyl-1,1'-biphenyl** for ^1H NMR (20-50 mg for ^{13}C NMR).
[\[2\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean vial.
[\[2\]](#)
 - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
 - Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.
[\[2\]](#)
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and achieve sharp peaks.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).

- Acquire the Free Induction Decay (FID) signal.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the NMR spectrum.
 - Phase the spectrum to ensure all peaks are in the absorptive mode.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
 - Integrate the peaks to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

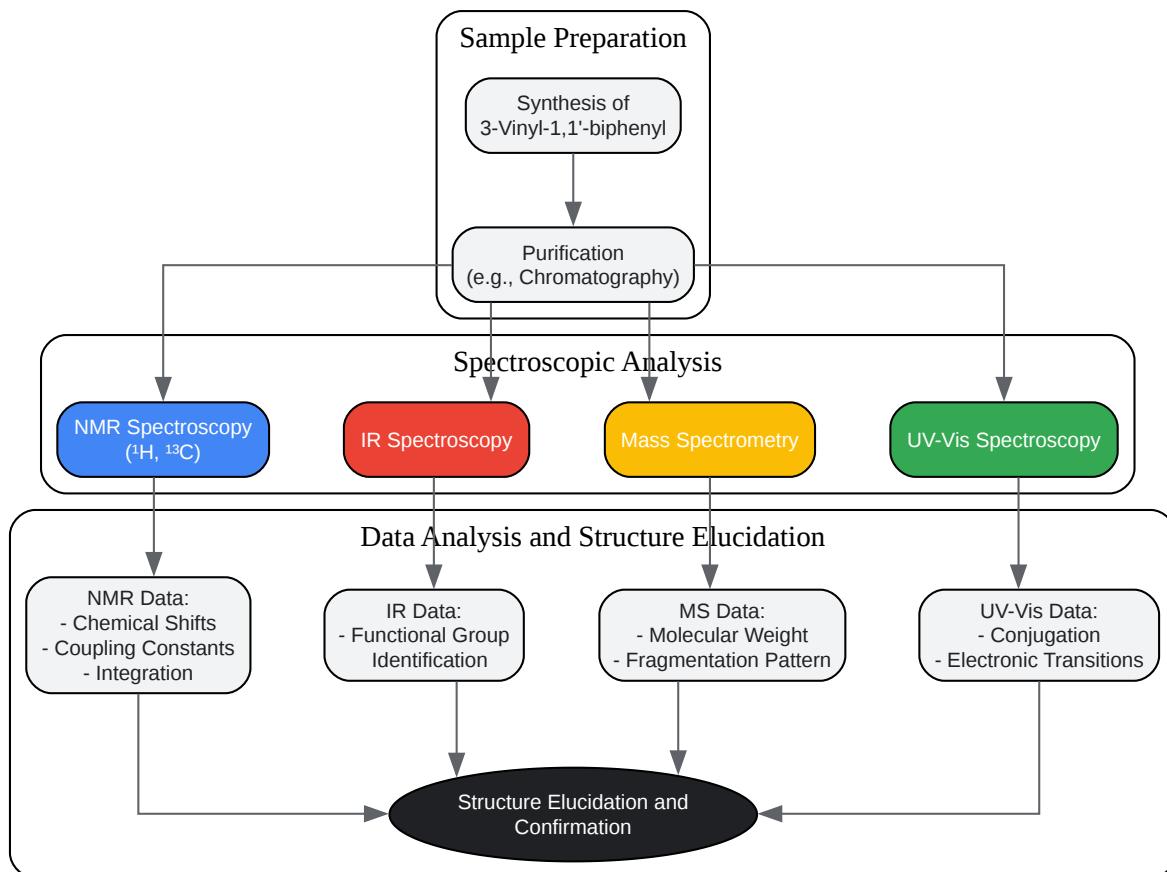
Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of **3-Vinyl-1,1'-biphenyl** in a volatile solvent (e.g., dichloromethane or acetone).
 - Place a drop of the solution onto a clean salt plate (e.g., KBr or NaCl).
 - Allow the solvent to evaporate, leaving a thin film of the sample on the plate.
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
- Instrument Setup and Data Acquisition:
 - Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
 - Acquire a background spectrum of the clean, empty sample holder.
 - Place the sample in the holder and acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction:
 - Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[\[3\]](#)[\[4\]](#) The sample is vaporized by heating under high vacuum. [\[5\]](#)[\[6\]](#)
- Ionization:
 - The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[\[3\]](#)[\[4\]](#)
 - This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M^+).[\[6\]](#)
 - The excess energy from the electron impact can cause the molecular ion to fragment into smaller, characteristic ions.[\[3\]](#)[\[4\]](#)
- Mass Analysis and Detection:
 - The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
- Data Analysis:
 - Identify the molecular ion peak to determine the molecular weight of the compound.


- Analyze the fragmentation pattern to gain structural information.

UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a dilute solution of **3-Vinyl-1,1'-biphenyl** in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be chosen to yield an absorbance in the range of 0.1 to 1.
 - Fill a quartz cuvette with the sample solution.
 - Fill a matching cuvette with the pure solvent to be used as a reference.
- Instrument Setup and Data Acquisition:
 - Place the reference cuvette in the appropriate holder in the spectrophotometer.
 - Acquire a baseline spectrum with the reference solvent.
 - Replace the reference cuvette with the sample cuvette.
 - Scan the desired wavelength range (typically 200-400 nm for aromatic compounds).[\[7\]](#)
The instrument records the absorbance at each wavelength.
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - If the concentration is known, calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon bc$).
 - Correlate the absorption bands with the electronic transitions within the molecule's chromophore.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of **3-Vinyl-1,1'-biphenyl**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Spectroscopic Characterization of **3-Vinyl-1,1'-biphenyl**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 38383-51-6 | 3-Vinyl-1,1'-biphenyl - Moldb [moldb.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Vinyl-1,1'-biphenyl: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1321054#spectroscopic-characterization-of-3-vinyl-1-1-biphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com